N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a type of heterocyclic ring structure found in a wide range of drugs and natural products. The compound also features an amide group, a functional group consisting of a carbonyl group linked to a nitrogen atom, and an amino group attached to a dimethylphenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition or other similar method. The cycloheptyl, dimethylphenylamino, and carboxamide groups would likely be introduced in separate steps, though the exact methods would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, along with the attached cycloheptyl, dimethylphenylamino, and carboxamide groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the structure.Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide” could participate in a variety of chemical reactions. The reactivity of the compound would be influenced by factors such as the electron-donating or -withdrawing nature of the substituents, steric hindrance, and the compound’s overall stability.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, its density, and its spectral properties. These properties could be determined through a variety of experimental techniques.Scientific Research Applications
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
Triazoles, including derivatives similar to N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide, are integral in synthesizing peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) discusses a ruthenium-catalyzed synthesis method for creating 5-amino-1,2,3-triazole-4-carboxylates, which are crucial for developing triazole-based scaffolds. This method allows for complete regiocontrol, enabling the creation of triazoles active as HSP90 inhibitors, showcasing the potential in drug discovery and development (Ferrini et al., 2015).
Heterocyclic Compound Synthesis
The versatility of triazole chemistry is further exemplified by Kemskiy et al. (2018), who explored the synthesis of 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-e][1,4]diazepines. These compounds, developed from 5-amino-N-(2,2-dimethoxyethyl)-1H-1,2,3-triazole-4-carboxamides, highlight the potential for creating novel heterocyclic compounds with significant biological activity (Kemskiy et al., 2018).
Diverse Heterocyclizations and New Pharmacophores
Triazole derivatives serve as key intermediates for designing new pharmacophores with potential anticancer activity. Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives showcasing the role of triazole chemistry in drug design. This study emphasizes the triazole ring's utility in creating compounds with notable in vitro cytotoxicity against human cancer cell lines, underscoring the importance of triazole derivatives in medicinal chemistry (Kumar et al., 2009).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These could be assessed through laboratory testing and computational predictions.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This might include studies to optimize its synthesis, detailed structural analyses, investigations of its reactivity, and assessments of its biological activity if it is intended for use as a drug.
Please note that this is a general analysis based on the structure of the compound and the types of analyses typically performed on similar compounds. For a detailed and specific analysis, experimental data and more specific information would be needed.
properties
IUPAC Name |
N-cycloheptyl-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-12-9-10-15(11-13(12)2)19-17-16(21-23-22-17)18(24)20-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,20,24)(H2,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJXPBAUHTVMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide |
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